
Kushenol A
描述
作用机制
苦参酚A通过多种机制发挥其作用:
酪氨酸酶抑制: 它作为酪氨酸酶的非竞争性抑制剂,阻止L-酪氨酸转化为L-多巴.
抗氧化活性: 苦参酚A清除自由基并减少氧化应激.
抗炎活性: 该化合物抑制炎症介质如一氧化氮和前列腺素的产生.
生化分析
Biochemical Properties
Kushenol A is a non-competitive inhibitor of the enzyme tyrosinase, blocking the conversion of L-tyrosine to L-DOPA . It also exhibits inhibitory effects on alpha-glucosidase and beta-amylase . These interactions suggest that this compound can influence various biochemical reactions by interacting with these enzymes.
Cellular Effects
This compound has shown considerable cytotoxic effects against non-small cell lung cancer (NSCLC) cells . It exhibits IC50 values of 5.3 μg/ml and 20.5 μg/ml for A549 and NCI‐H226 cells, respectively . This indicates that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as tyrosinase and alpha-glucosidase . By inhibiting these enzymes, this compound can prevent the conversion of L-tyrosine to L-DOPA and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows considerable cytotoxic effects against NSCLC cells over a 24-hour period .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interactions with enzymes like tyrosinase and alpha-glucosidase
化学反应分析
苦参酚A经历了几种类型的化学反应,包括:
还原: 该化合物可以使用还原剂如硼氢化钠还原.
这些反应中常用的试剂和条件包括有机溶剂、酸性或碱性条件以及特定的催化剂 . 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
苦参酚A具有广泛的科学研究应用:
相似化合物的比较
苦参酚A与其他异戊烯基黄酮类化合物进行比较,例如:
苦参酚C: 在结构和生物活性方面相似,但对酶的抑制作用不同.
8-异戊烯基山奈酚: 表现出类似的酪氨酸酶抑制活性.
染料木素: 另一种具有抗氧化和抗炎特性的黄酮类化合物.
8-异戊烯基柚皮素: 以其雌激素活性而闻名.
属性
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3/t16-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMVWVBHWHRGD-MWTRTKDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318374 | |
| Record name | Kushenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-63-7 | |
| Record name | Kushenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99217-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kushenol A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LW4HSS6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


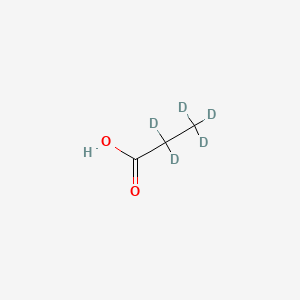


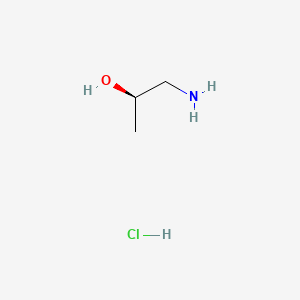
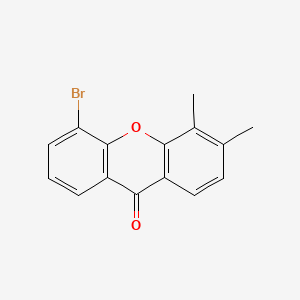


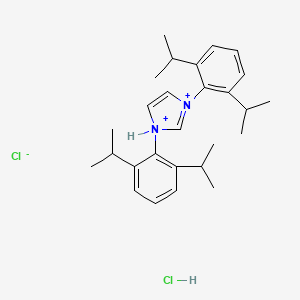
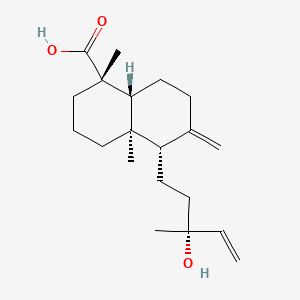
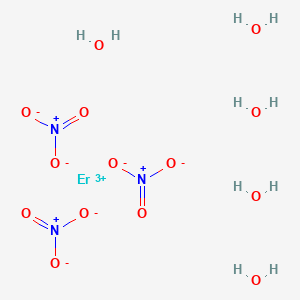
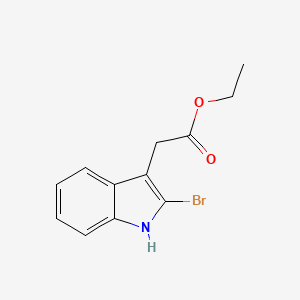
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

